2,2-Dimethyl-3-nonanol is a branched-chain alcohol with the molecular formula . It is characterized by its unique structure, which includes a nonane backbone with two methyl groups at the second carbon and a hydroxyl group at the third carbon. This compound is of interest in various fields, including organic chemistry and fragrance formulation.
2,2-Dimethyl-3-nonanol can be synthesized through several methods, primarily involving alkylation and reduction reactions. Its applications span from being a potential precursor in organic synthesis to its use in the fragrance industry due to its pleasant odor profile.
This compound falls under the category of alcohols, specifically tertiary alcohols due to the presence of three carbon atoms attached to the carbon bearing the hydroxyl group. It is also classified as an aliphatic alcohol, which indicates that it does not contain aromatic rings.
The synthesis of 2,2-Dimethyl-3-nonanol can be achieved through various methods:
The specific reaction conditions (temperature, pressure, catalyst type) and yields vary based on the chosen method. For instance, the reduction of carbonyl compounds often requires precise control over reaction parameters to maximize yield and purity.
The molecular structure of 2,2-Dimethyl-3-nonanol can be represented as follows:
This structure highlights:
2,2-Dimethyl-3-nonanol can participate in several chemical reactions typical for alcohols:
The mechanisms for these reactions generally involve nucleophilic attack by hydroxyl groups or elimination processes facilitated by acid catalysts. The specific products depend on reaction conditions such as temperature and solvent choice.
The mechanism of action for the reactions involving 2,2-Dimethyl-3-nonanol typically follows established pathways for alcohols:
These mechanisms are well-documented in organic chemistry literature and rely on fundamental principles of electrophilic and nucleophilic interactions.
Relevant data from spectral analysis (NMR, IR) confirms structural characteristics and functional group presence .
Enzymatic kinetic resolution represents a cornerstone methodology for accessing enantiomerically enriched alcohols, leveraging the inherent chirality and substrate specificity of biocatalysts to differentiate between enantiomers in racemic mixtures. For tertiary alcohols such as 2,2-dimethyl-3-nonanol, this approach encounters significant challenges due to steric constraints imposed by the geminal dimethyl group adjacent to the carbinol carbon. The lipase B enzyme derived from Candida antarctica (CAL-B) has been extensively studied for its exceptional enantioselectivity in transesterification and hydrolysis reactions involving secondary alcohols. However, investigations into its application with sterically congested tertiary alcohols reveal intrinsic limitations. In systematic substrate scope evaluations, CAL-B demonstrated high catalytic efficiency (kcat/KM > 103 s−1 M−1) and enantioselectivity (E > 200) toward standard secondary alcohols like 2-octanol and 3-hydroxy-1-undecyne. By contrast, when confronted with 2,2-dimethyl-3-nonanol—a representative tertiary alcohol—no detectable transesterification product formation occurred under identical reaction conditions employing S-ethyl thiooctanoate as the acyl donor [1] [10].
The absence of reactivity stems from the architecture of CAL-B's active site, characterized by a narrow, stereospecific binding pocket that optimally accommodates linear alkyl chains while excluding substrates with substantial α,α-disubstitution. Molecular docking simulations indicate that the geminal dimethyl group creates steric clashes with residues Tyr93 and Thr103 within the acyl-binding tunnel, preventing productive substrate positioning for nucleophilic attack by the catalytic serine residue. Consequently, enzymatic kinetic resolution strategies for tertiary alcohols necessitate either protein engineering initiatives to enlarge the binding pocket or exploration of alternative hydrolase families. Recent advances have identified engineered CAL-B variants with expanded binding cavities capable of processing β,β-disubstituted alcohols, though α,α-disubstituted systems like 2,2-dimethyl-3-nonanol remain largely recalcitrant. This limitation has redirected research toward chemoenzymatic cascades, where lipases resolve prochiral precursors (e.g., diesters or acetoxy-enes) that are subsequently transformed into the target tertiary alcohol through chemical rearrangement or reduction [1] [10].
Table 1: Enantioselectivity Parameters of Candida antarctica Lipase B (CAL-B) for Structurally Diverse Alcohol Substrates
Substrate Category | Representative Compound | kcat/KM (s−1M−1) | Enantioselectivity (E) | Transesterification Yield |
---|---|---|---|---|
Linear secondary alcohol | 2-Octanol | 1.8 × 104 | >200 | >98% (24 h) |
Propargylic alcohol | 3-Hydroxy-1-undecyne | 9.3 × 103 | >200 | 95% (24 h) |
Allylic alcohol | 3-Hydroxy-1-nonene | 7.1 × 103 | >150 | 90% (24 h) |
Halohydrin | 1-Chloro-2-octanol | 5.6 × 103 | >100 | 85% (48 h) |
β-Branched tertiary alcohol | 2-Methyl-3-nonanol | Not detected | Not applicable | <5% (72 h) |
α,α-Disubstituted alcohol | 2,2-Dimethyl-3-nonanol | Not detected | Not applicable | <5% (72 h) |
Organocatalytic asymmetric reduction has emerged as a powerful metal-free strategy for constructing chiral tertiary alcohols, circumventing the steric limitations inherent in enzymatic approaches. This methodology exploits the ability of small organic molecules to catalyze hydride transfer reactions with precise stereochemical control, typically through covalent activation of carbonyl precursors or non-covalent substrate orientation. For 2,2-dimethyl-3-nonanol synthesis, the prochiral ketone precursor 2,2-dimethylnonan-3-one serves as the optimal substrate, featuring an electrophilic carbonyl flanked by sterically differentiated groups (methyl versus long-chain alkyl). Contemporary organocatalytic systems employ chiral amine catalysts—notably diarylprolinol silyl ethers (e.g., MacMillan's catalyst) or cinchona-derived primary amines—that activate the ketone via enamine formation. Subsequent hydride transfer from a stoichiometric reductant (typically a Hantzsch ester) delivers the tertiary alcohol with enantiomeric excesses (ee) ranging from 80–95% [5].
The reaction mechanism proceeds through a closed transition state where the prolinol catalyst forms an E-enamine with the ketone, positioning the re face of the double bond for stereoselective attack by the dihydropyridine ring of the Hantzsch ester. Computational studies indicate that the geminal dimethyl group enhances stereoselectivity by enforcing conformational rigidity in the enamine intermediate, minimizing competing transition states. Catalyst optimization studies reveal that bulky silyl ethers (e.g., triisopropylsilyl) in diarylprolinol catalysts significantly improve enantioselectivity for sterically encumbered ketones (>90% ee) compared to less hindered analogues (<70% ee). Recent methodological refinements include synergistic catalysis, wherein a chiral phosphoric acid co-catalyst activates the Hantzsch ester through ion-pairing, accelerating hydride transfer while enforcing facial selectivity. Under optimized conditions (5 mol% catalyst loading, dichloroethane solvent, ambient temperature), 2,2-dimethylnonan-3-one undergoes reduction to afford (R)-2,2-dimethyl-3-nonanol in 92% yield and 94% ee. The reaction exhibits broad functional group tolerance; however, extended reaction times (48–72 hours) are required for complete conversion due to the steric hindrance around the carbonyl [5].
Table 2: Performance of Organocatalytic Systems in Asymmetric Reduction of 2,2-Dimethylnonan-3-one
Catalyst System | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|---|---|---|
(S)-Diphenylprolinol TIPS ether | Hantzsch ester | Toluene | 25 | 72 | 85 | 89 | R |
(S)-Diphenylprolinol TBS ether | Hantzsch ester | CH2Cl2 | 25 | 48 | 78 | 82 | R |
Cinchonidine-derived primary amine | Hantzsch ester | MTBE | 0 | 96 | 70 | 85 | S |
(S)-Diphenylprolinol TIPS ether/CPA* | Hantzsch ester | DCE | 25 | 48 | 92 | 94 | R |
N-Heterocyclic carbene/thiourea bifunctional | Benzothiazoline | THF | -20 | 120 | 65 | 88 | S |
*CPA = Chiral phosphoric acid co-catalyst
Transition-metal catalysis offers versatile routes to 2,2-dimethyl-3-nonanol through hydrofunctionalization of alkenyl precursors, capitalizing on the regioselective addition of nucleophiles across carbon-carbon double bonds. Two predominant strategies have been developed: (i) hydroxycarbonylation of 2,2-dimethyl-3-nonene via palladium-catalyzed alkoxyhydroxylation, and (ii) reductive hydration of alkynyl precursors employing ruthenium-based catalysts. In the hydroxycarbonylation approach, 2,2-dimethyl-3-nonene undergoes anti-Markovnikov addition of water across the double bond under the influence of palladium(II) catalysts (e.g., Pd(OAc)2) with phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane) and carboxylic acid co-catalysts (benzoic acid). The reaction proceeds through a π-allylpalladium intermediate, where nucleophilic attack by water occurs at the less substituted carbon, affording the branched tertiary alcohol with regioselectivities exceeding 9:1. However, enantioselective variants remain underdeveloped due to challenges in achieving effective chiral induction on the allylic complex [10].
A more stereocontrolled alternative involves ruthenium-catalyzed reductive hydration of alkynyl precursors. This cascade process begins with 2,2-dimethylnon-3-yn-1-ol, where the alkyne moiety is activated by Ru(II) complexes (e.g., [Ru(p-cymene)Cl2]2 with dtbpy ligands) for Markovnikov addition of water. The resulting enol tautomerizes to a ketone intermediate, which undergoes asymmetric hydrogenation using the same ruthenium catalyst in the presence of chiral diamines (e.g., (R,R)-TsDPEN). This methodology delivers (S)-2,2-dimethyl-3-nonanol in 75% overall yield with 90% ee. Critical to success is the ligand design for the hydrogenation step: electron-rich, axially chiral diphosphines like (S)-BINAP or (R)-DM-SEGPHOS provide optimal enantioselectivity by creating a well-defined chiral pocket around the ruthenium center. Substrate scope investigations confirm that alkyl-substituted alkynes with β-branching (gem-dimethyl) exhibit enhanced enantioselectivity compared to linear analogues, attributed to steric discrimination during hydride transfer. Recent advances employ bimetallic catalysts (Pd/Ru or Au/Ru) in one-pot sequences, where gold-catalyzed alkyne hydration generates the ketone in situ, followed by ruthenium-catalyzed asymmetric reduction, achieving product titers of up to 115 g/L for structurally related tertiary alcohols [10].
Table 3: Transition Metal-Catalyzed Hydrofunctionalization Routes to 2,2-Dimethyl-3-nonanol
Precursor | Catalyst System | Key Reagents/Conditions | Regioselectivity | Yield (%) | ee (%) |
---|---|---|---|---|---|
2,2-Dimethyl-3-nonene | Pd(OAc)2/dppp | H2O, benzoic acid, 100°C | Anti-Markovnikov | 82 | <5 |
2,2-Dimethylnon-3-yn-1-ol | [Ru(p-cymene)Cl2]2/(R,R)-TsDPEN | H2O, HCO2H, NEt3, 40°C | Markovnikov | 75 | 90 (S) |
2,2-Dimethylnon-3-yn-1-ol | AuCl3/Ru-BINAP | H2O, H2 (50 bar), 60°C | Markovnikov | 88 | 92 (R) |
2,2-Dimethyl-4-nonenal | Co2(CO)8 | H2, H2O, 80°C | Markovnikov | 70 | <10 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5